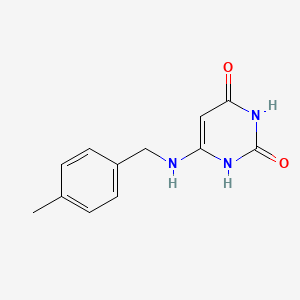

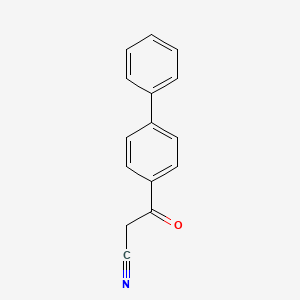

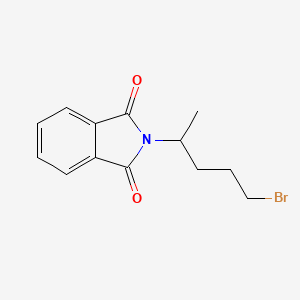

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione

Übersicht

Beschreibung

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione, commonly known as BPID, is an organic compound with a wide range of applications in scientific research. BPID is a heterocyclic compound that contains both nitrogen and oxygen atoms, and it is known to possess an interesting combination of physical and chemical properties. BPID has been used in various laboratory experiments and scientific research due to its unique properties and low toxicity. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione and related compounds have been synthesized and evaluated for their antimicrobial properties. For example, the study by Ghabbour et al. (2016) focused on synthesizing a similar compound, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, and testing its antimicrobial activities. The compound exhibited moderate activity against S. aureus and C. albicans.

Crystal Structure and Computational Analysis

These compounds have been subject to various structural and computational analyses. Studies like the one by Ghabbour et al. (2022) examined the crystal structure, Hirshfeld surface analysis, and computational calculations of similar isoindoline-1,3-dione derivatives.

Microwave Catalytic Synthesis

Microwave technology has been employed for the efficient synthesis of isoindoline-1,3-dione derivatives. A study by Li Jin-jin (2009) demonstrated the synthesis of 2-(benzo[d]thiazol-2-yl)isoindoline-1,3-dione with high yield using microwave technology.

Green Catalytic System

Research by M. Journal et al. (2019) proposed an environmentally friendly catalytic system for synthesizing isoindoline-1,3-dione derivatives. This approach avoids harmful reagents and contributes to bio-waste management.

Corrosion Inhibition

Isoindoline-1,3-dione derivatives have also been investigated as corrosion inhibitors. Chadli et al. (2017) synthesized novel aza-pseudopeptides based on isoindoline-1,3-dione and found them to be effective corrosion inhibitors for mild steel in acidic media.

Herbicide Development

The compound has been explored for potential use in herbicide development. Gao et al. (2019) designed and synthesized novel phthalimide derivatives, including isoindoline-1,3-dione derivatives, to target Protoporphyrinogen oxidase, a promising target for herbicide discovery.

Photophysical Properties and pH-Sensing Application

The photophysical properties of isoindoline-1,3-dione derivatives have been investigated for applications like pH sensing. Research by Yan et al. (2017) explored pyrimidine-phthalimide derivatives and their solid-state fluorescence emissions, offering potential in colorimetric pH sensors and logic gates.

Synthesis and Characterization

Further studies have focused on the synthesis and detailed characterization of isoindoline-1,3-dione derivatives, examining their crystal structures and molecular interactions, as evidenced by works like Prathap et al. (2017) and Aouine et al. (2011).

Anticancer Potential

The anticancer potential of isoindoline-1,3-dione derivatives has also been a subject of interest. Radwan et al. (2020) synthesized and evaluated N-substituted imides against blood cancer cell lines, showing significant inhibitory effects.

Eigenschaften

IUPAC Name |

2-(5-bromopentan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-9(5-4-8-14)15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNPMFVUVKDTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCBr)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.